molecular formula C10H5Cl3N2 B13710389 2',3,3'-Trichloro-2,4-bipyridine CAS No. 1020253-82-0

2',3,3'-Trichloro-2,4-bipyridine

Cat. No.: B13710389
CAS No.: 1020253-82-0
M. Wt: 259.5 g/mol
InChI Key: XRBHCIZZHAERLR-UHFFFAOYSA-N
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Description

2’,3,3’-Trichloro-2,4-bipyridine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52 g/mol . This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of three chlorine atoms in the structure makes it a unique derivative of bipyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’-Trichloro-2,4-bipyridine typically involves the chlorination of 2,4-bipyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction temperature is usually maintained between 50°C and 80°C to ensure complete chlorination .

Industrial Production Methods: On an industrial scale, the production of 2’,3,3’-Trichloro-2,4-bipyridine follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination in a continuous flow reactor, allowing for better control over reaction parameters and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2’,3,3’-Trichloro-2,4-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3,3’-Trichloro-2,4-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3,3’-Trichloro-2,4-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and material science. The compound can also interact with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: 2’,3,3’-Trichloro-2,4-bipyridine is unique due to the presence of three chlorine atoms, which enhance its reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with metals sets it apart from other bipyridine derivatives .

Properties

CAS No.

1020253-82-0

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2,3-dichloro-4-(3-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-4-14-9(7)6-3-5-15-10(13)8(6)12/h1-5H

InChI Key

XRBHCIZZHAERLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C(=NC=C2)Cl)Cl)Cl

Origin of Product

United States

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